molecular formula C21H21NO5S B4277240 PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4277240
M. Wt: 399.5 g/mol
InChI Key: FZQKKDHZQKEAMZ-UHFFFAOYSA-N
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Description

Propyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene carboxylates. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the carboxylate group, and finally, the attachment of the methoxyphenyl and furoylamino groups. Common reagents used in these reactions include thiophene, carboxylic acids, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate
  • Methyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate

Uniqueness

Propyl 4-(4-methoxyphenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

propyl 4-(4-methoxyphenyl)-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-4-10-27-21(24)18-17(14-5-7-15(25-3)8-6-14)12-28-20(18)22-19(23)16-9-11-26-13(16)2/h5-9,11-12H,4,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQKKDHZQKEAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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